tert-Butyl [3,4'-bipiperidine]-1'-carboxylate
Overview
Description
tert-Butyl [3,4’-bipiperidine]-1’-carboxylate is an organic compound that features a tert-butyl ester group attached to a bipiperidine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [3,4’-bipiperidine]-1’-carboxylate typically involves the reaction of 3,4’-bipiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
[ \text{3,4’-bipiperidine} + \text{tert-butyl chloroformate} \rightarrow \text{tert-Butyl [3,4’-bipiperidine]-1’-carboxylate} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of tert-Butyl [3,4’-bipiperidine]-1’-carboxylate can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [3,4’-bipiperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or further to tert-butyl hydroperoxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Hydrolysis of the ester group can be achieved using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide
Reduction: 3,4’-bipiperidine-1’-methanol
Substitution: 3,4’-bipiperidine-1’-carboxylic acid
Scientific Research Applications
tert-Butyl [3,4’-bipiperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl [3,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets. For example, the compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved may include inhibition of metabolic enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl [3,4’-bipiperidine]-1’-carboxylate
- tert-Butyl [3,4’-bipiperidine]-2’-carboxylate
- tert-Butyl [3,4’-bipiperidine]-3’-carboxylate
Uniqueness
tert-Butyl [3,4’-bipiperidine]-1’-carboxylate is unique due to its specific substitution pattern on the bipiperidine ring, which can influence its reactivity and interaction with biological targets. The presence of the tert-butyl ester group also provides steric hindrance, which can affect the compound’s stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 4-piperidin-3-ylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-6-12(7-10-17)13-5-4-8-16-11-13/h12-13,16H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCONZSJOQNGGPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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